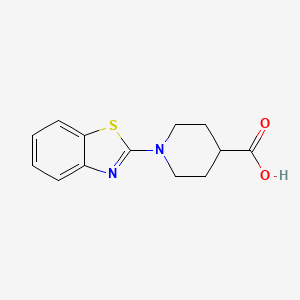

1-(1,3-Benzothiazol-2-yl)piperidine-4-carboxylic acid

Description

Properties

IUPAC Name |

1-(1,3-benzothiazol-2-yl)piperidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2S/c16-12(17)9-5-7-15(8-6-9)13-14-10-3-1-2-4-11(10)18-13/h1-4,9H,5-8H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSOHLDYQGWVCCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)C2=NC3=CC=CC=C3S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181811-44-9 | |

| Record name | 1-(1,3-benzothiazol-2-yl)piperidine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-Benzothiazol-2-yl)piperidine-4-carboxylic acid typically involves the condensation of 2-aminobenzenethiol with piperidine-4-carboxylic acid under specific reaction conditions. The reaction is often carried out in the presence of a catalyst such as piperidine and a solvent like ethanol . The reaction conditions, including temperature and time, are optimized to achieve high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the quality of the final product .

Chemical Reactions Analysis

Esterification and Amide Formation

The carboxylic acid group undergoes standard derivatization reactions:

-

Esterification : Reacts with alcohols (e.g., methanol) under acidic catalysis to yield methyl esters .

-

Amide Coupling : Forms amides with primary or secondary amines via coupling agents like EDC/HOBt.

Example Reaction :

| Reaction Type | Reagents/Conditions | Yield* | Application Example |

|---|---|---|---|

| Esterification | MeOH, HSO, reflux | ~80–90% | Prodrug synthesis |

| Amide Formation | EDC, HOBt, DMF, RT | ~70–85% | Kinase inhibitor conjugates |

*Yields estimated from analogous reactions in cited sources.

Decarboxylation

Heating under basic conditions removes CO, yielding a piperidine-benzothiazole hybrid. This reaction is critical for generating lipophilic derivatives for drug discovery .

Mechanism :

Condensation Reactions

The carboxylic acid participates in cyclocondensation with o-aminothiophenol or similar nucleophiles to form fused benzothiazole systems .

Example :

| Substrate | Catalyst | Conditions | Yield* | Reference |

|---|---|---|---|---|

| o-Aminothiophenol | NHCl | Ethanol, RT | 87–95% |

Salt Formation

Reacts with inorganic bases (e.g., NaOH) to form water-soluble salts, enhancing bioavailability .

Example :

Nucleophilic Aromatic Substitution

The benzothiazole’s electron-deficient C2 position may undergo substitution with strong nucleophiles (e.g., Grignard reagents), though steric hindrance from the piperidine ring could limit reactivity.

Metal Complexation

The carboxylic acid and piperidine’s nitrogen can coordinate with transition metals (e.g., Cu, Fe) to form chelates, potentially useful in catalysis or material science.

Research Implications

Scientific Research Applications

Chemical Synthesis and Properties

The synthesis of 1-(1,3-Benzothiazol-2-yl)piperidine-4-carboxylic acid typically involves the condensation of 2-aminobenzenethiol with piperidine-4-carboxylic acid. This reaction can be catalyzed by piperidine in a solvent such as ethanol. The compound features a unique structure that allows it to participate in various chemical reactions, including oxidation, reduction, and substitution reactions.

Biological Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been shown to inhibit cancer cell proliferation effectively. One study reported an IC50 value of 5 µM against HCT116 colorectal cancer cells, indicating its potency in disrupting DNA repair pathways by inhibiting Chk1 phosphorylation at Ser 317.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activities. Benzothiazole derivatives are known to exhibit antibacterial and antifungal properties. In vitro studies have demonstrated effectiveness against various strains such as E. coli and Candida albicans, suggesting that modifications to the compound's structure can enhance its antimicrobial efficacy .

Medicinal Chemistry

This compound is being explored as a potential drug candidate for treating various diseases. Its unique chemical structure allows for interactions with specific molecular targets, which may lead to modulation of enzyme activities or signaling pathways relevant to disease mechanisms .

Industrial Applications

In addition to its biological applications, this compound is utilized in the development of new materials with specific properties such as conductivity and fluorescence. The versatility of the benzothiazole and piperidine moieties makes it suitable for applications in polymer science and nanotechnology .

Case Study 1: Anticancer Activity

A study conducted on a series of benzothiazole derivatives demonstrated that one derivative exhibited significant anticancer activity with an inhibition value of 84.19% against the leukemia cell line MOLT-4. This highlights the potential of benzothiazole derivatives as promising anticancer agents .

Case Study 2: Antimicrobial Efficacy

Research evaluating the antimicrobial properties of benzothiazole derivatives found that certain modifications significantly enhanced their activity against bacterial strains like S. aureus. This indicates that structural variations can lead to improved therapeutic agents against infections .

Mechanism of Action

The mechanism of action of 1-(1,3-Benzothiazol-2-yl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The benzothiazole ring can interact with enzymes or receptors, modulating their activity. The piperidine ring may enhance the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table compares 1-(1,3-Benzothiazol-2-yl)piperidine-4-carboxylic acid with key analogs, focusing on molecular features, applications, and safety:

Functional Group Impact on Properties

- Benzothiazole vs.

- Halogenated Substituents : Chlorine (e.g., in 1-(2-Chloropyrimidin-4-yl) derivatives) and bromine (e.g., 4-bromo-benzyl) improve lipophilicity but may raise toxicity concerns .

- Sulfonyl Groups : The sulfonyl moiety in 1-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperidine-4-carboxylic acid increases acidity (pKa ~1-2), affecting solubility and binding affinity .

Biological Activity

The compound 1-(1,3-benzothiazol-2-yl)piperidine-4-carboxylic acid is a derivative of benzothiazole and piperidine, both of which are known for their diverse biological activities. This article reviews the biological activity of this compound, particularly its anticancer properties, antimicrobial effects, and potential as a therapeutic agent in various diseases.

Chemical Structure and Synthesis

This compound consists of a benzothiazole moiety linked to a piperidine ring with a carboxylic acid functional group. The synthesis typically involves the condensation of piperidine derivatives with benzothiazole derivatives under specific conditions to yield the target compound.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound. For instance:

- Cell Viability Assays : In vitro studies using MTT assays on various cancer cell lines (e.g., HeLa and HCT116) have demonstrated that compounds similar to this compound exhibit significant cytotoxicity. Notably, some derivatives showed IC50 values below 10 µM, indicating potent activity against cancer cells .

- Mechanism of Action : The compound is believed to act as an inhibitor of the ATR kinase pathway, which plays a crucial role in DNA damage response. Inhibition of ATR can lead to increased sensitivity of cancer cells to DNA-damaging agents .

Antimicrobial Activity

Benzothiazole derivatives have also been evaluated for their antimicrobial properties:

- Antibacterial and Antifungal Studies : Compounds related to this compound have shown activity against various bacterial strains (e.g., E. coli, S. aureus) and fungi (e.g., Candida albicans). The structure-activity relationship indicates that modifications in the benzothiazole or piperidine moieties can enhance antimicrobial efficacy .

Case Study 1: Anticancer Activity

In a study examining a series of benzothiazole derivatives, one compound exhibited an IC50 value of 5 µM against HCT116 cells. The mechanism was attributed to the inhibition of Chk1 phosphorylation at Ser 317, confirming its role in disrupting DNA repair pathways .

Case Study 2: Antimicrobial Efficacy

A derivative related to this compound was tested against multiple pathogens. It demonstrated significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL against Gram-positive and Gram-negative bacteria .

Data Table: Biological Activities

Q & A

Basic Research Questions

Q. How to design an efficient synthetic route for 1-(1,3-Benzothiazol-2-yl)piperidine-4-carboxylic acid?

- Methodology : A stepwise approach is recommended. First, synthesize the piperidine-4-carboxylic acid core using tert-butoxycarbonyl (Boc) protection to prevent undesired side reactions. Next, introduce the benzothiazole moiety via nucleophilic substitution or palladium-catalyzed coupling. For example, benzothiazole derivatives can be coupled to the piperidine ring using tert-butyl XPhos and cesium carbonate under inert conditions . Finally, deprotect the Boc group under acidic conditions (e.g., HCl in dioxane) to yield the free carboxylic acid. Optimize reaction parameters (temperature, solvent, catalyst loading) using Design of Experiments (DoE) to maximize yield .

Q. What spectroscopic techniques are critical for structural characterization?

- Methodology : Use a combination of:

- 1H/13C NMR : Confirm regiochemistry and substituent integration (e.g., benzothiazole protons at δ 7.5–8.5 ppm, piperidine protons at δ 1.5–3.5 ppm).

- HRMS (High-Resolution Mass Spectrometry) : Verify molecular formula (e.g., expected [M+H]+ for C13H13N2O2S: 277.0654).

- IR Spectroscopy : Identify carboxylic acid O-H stretching (~2500–3300 cm⁻¹) and C=O stretching (~1700 cm⁻¹).

Cross-reference with published spectra of structurally analogous compounds (e.g., piperidine-4-carboxylic acid derivatives) .

Q. What handling and storage protocols ensure compound stability?

- Methodology : Store the compound in airtight, light-resistant containers under inert gas (N2/Ar) at 2–8°C. Monitor stability via periodic HPLC analysis (e.g., degradation <5% over 6 months). Avoid prolonged exposure to moisture or oxidizing agents, as the carboxylic acid group is prone to decarboxylation under acidic/basic conditions .

Advanced Research Questions

Q. How to analyze structure-activity relationships (SAR) for this compound in biological assays?

- Methodology :

- Analog Synthesis : Prepare derivatives with modifications to the benzothiazole (e.g., halogenation, methyl groups) and piperidine (e.g., substituents at position 1 or 3) moieties.

- In Vitro Assays : Test analogs in target-specific assays (e.g., enzyme inhibition, receptor binding) to correlate substituent effects with activity. For example, replace the benzothiazole with benzoxazole or benzimidazole to assess heterocycle specificity .

- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes and identify critical interactions (e.g., hydrogen bonding with the carboxylic acid group) .

Q. How to resolve low yields or side reactions during coupling steps?

- Methodology :

- Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)2, PdCl2) with ligands like XPhos or SPhos to improve cross-coupling efficiency .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF, tert-butanol) enhance reaction rates but may increase side products. Switch to dichloromethane or THF for milder conditions .

- Temperature Control : Lower reaction temperatures (40–60°C) reduce decomposition, while higher temperatures (80–100°C) may accelerate coupling but require shorter reaction times .

Q. How to evaluate pharmacokinetic properties such as metabolic stability and membrane permeability?

- Methodology :

- Metabolic Stability : Incubate the compound with liver microsomes (human/rat) and quantify remaining parent compound via LC-MS/MS. A half-life >30 minutes suggests favorable stability .

- Caco-2 Assay : Measure apical-to-basolateral transport to predict intestinal absorption. A Papp value >1×10⁻⁶ cm/s indicates good permeability.

- logP/logD Analysis : Determine octanol-water partition coefficients (e.g., shake-flask method) to assess hydrophobicity. Optimal logD (pH 7.4) ranges from 1–3 for CNS penetration .

Data Contradictions and Validation

Q. How to address discrepancies in reported toxicity profiles of structurally similar compounds?

- Methodology : Compare hazard data from multiple SDS (e.g., acute oral toxicity in vs. "no known hazards" in ). Conduct in vitro cytotoxicity assays (e.g., MTT assay on HEK293 cells) to validate findings. Note that substituents (e.g., benzothiazole vs. benzyl groups) significantly alter toxicity .

Q. Why do solubility predictions conflict with experimental data for this compound?

- Methodology : Solubility calculations (e.g., using Hansen parameters) may underestimate the impact of crystal packing or zwitterionic forms. Experimentally determine solubility in DMSO, PBS (pH 7.4), and simulated gastric fluid. If discrepancies persist, use co-solvents (e.g., PEG 400) or salt formation (e.g., sodium carboxylate) to enhance solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.